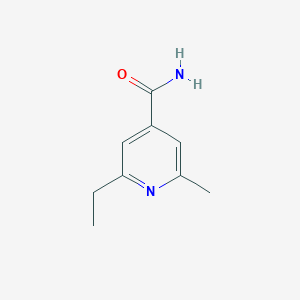

2-Ethyl-6-methyl-isonicotinamide

Description

2-Ethyl-6-methyl-isonicotinamide is a substituted pyridine derivative characterized by an isonicotinamide backbone with ethyl and methyl groups at the 2- and 6-positions, respectively.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-ethyl-6-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C9H12N2O/c1-3-8-5-7(9(10)12)4-6(2)11-8/h4-5H,3H2,1-2H3,(H2,10,12) |

InChI Key |

FVYZITKSYNBRKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC(=C1)C(=O)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of chloro groups (e.g., in 3998-88-7) increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to 2-Ethyl-6-methyl-isonicotinamide’s alkyl substituents .

- Functional Groups : Esters (e.g., ethyl/methyl carboxylates) and carboxylic acids (e.g., 6291-10-7) exhibit higher hydrolytic reactivity than amides like 2-Ethyl-6-methyl-isonicotinamide, which are more stable under physiological conditions .

Stability and Reactivity

- Chloro Derivatives : Compounds like Ethyl 2-chloro-6-methylisonicotinate (3998-88-7) are prone to nucleophilic aromatic substitution, making them intermediates in drug synthesis. In contrast, 2-Ethyl-6-methyl-isonicotinamide’s alkyl groups likely confer greater metabolic stability .

- Methoxy/Ethoxy Derivatives : High similarity scores (0.94–0.97) for 106719-08-8 and 6291-10-7 suggest comparable steric profiles to the target compound, but their ether linkages may reduce bioavailability due to increased hydrogen-bonding capacity .

Preparation Methods

Reaction Conditions and Catalysts

The oxidation of 2-methyl-5-ethylpyridine involves mixing the substrate with sulfuric acid (1–5 moles per mole of pyridine) at 0–100°C, followed by heating to 140–225°C. Nitric acid (20–70% concentration, 3–10 moles per mole of pyridine) is then introduced while continuously distilling off water and diluted nitric acid. This step ensures the removal of byproducts and drives the reaction to completion. Catalysts such as ammonium vanadate or tin chloride may enhance oxidation efficiency, though their use is optional and typically limited to <5 g per mole of substrate.

Table 1: Oxidation Conditions for Pyridine Derivatives

Esterification and Subsequent Aminolysis

The esterification of oxidized pyridinecarboxylic acids is a critical intermediate step. For example, 6-methylnicotinic acid derived from 2-methyl-5-ethylpyridine is esterified with alcohols such as ethanol or methanol under reflux conditions. This process yields esters (e.g., ethyl 6-methylnicotinate), which can undergo aminolysis to form the corresponding amides.

Esterification Protocol

In a representative procedure, the oxidized reaction mixture is cooled below 100°C and mixed with an alcohol (e.g., ethanol, methanol) at a ratio of 5–10 moles per mole of starting pyridine. Heating under reflux for 6–18 hours facilitates esterification, with yields of 65–70% for the target ester.

Aminolysis to Amides

Alternative Routes via Cyano Group Hydrolysis

Patent EP3162796A3 describes the hydrolysis of cyano-substituted pyridines to carboxamides, offering a parallel pathway. For example, 2-chloro-3-cyano-6-methylpyridine undergoes hydrolysis under basic conditions to form 2-amino-6-methylnicotinic acid. Applying this methodology, a hypothetical precursor such as 2-ethyl-4-cyano-6-methylpyridine could be hydrolyzed to 2-ethyl-6-methyl-isonicotinamide via sequential ammonolysis and acid/base-mediated hydration.

Key Considerations:

-

Ammonolysis : Reacting 2-ethyl-4-cyano-6-methylpyridine with ammonia at 150–200°C in an autoclave could replace the cyano group with an amide.

-

Hydrolysis : Subsequent treatment with hydrochloric acid or sodium hydroxide would hydrolyze residual nitriles or esters to carboxylic acids or amides.

Catalytic and Process Optimization

The patents highlight the role of catalysts and process parameters in improving yields. For instance, nitric acid oxidation achieves higher efficiency when diluted nitric acid is continuously removed, preventing side reactions. Similarly, recycling distilled nitric acid (46.9% concentration) reduces reagent consumption and waste. For 2-ethyl-6-methyl-isonicotinamide synthesis, analogous optimization could involve:

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-Ethyl-6-methyl-isonicotinamide?

- Methodological Answer : Synthesis should follow established protocols for pyridine derivatives, such as nucleophilic substitution or ester-to-amide conversion. For characterization:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, focusing on methyl/ethyl group splitting patterns and aromatic proton shifts.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and purity.

- Chromatography (HPLC/GC) : Assess purity (>95% recommended for research-grade compounds).

Ensure experimental sections include reagent sources (e.g., Thermo Scientific for intermediates ), solvent systems, and reaction conditions (temperature, catalyst ratios) to enable reproducibility .

Q. How can researchers design initial stability studies for 2-Ethyl-6-methyl-isonicotinamide under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Use a factorial design to test pH (2–12) and temperature (4°C–60°C). Monitor degradation via UV-Vis spectroscopy or HPLC at timed intervals.

- Data Analysis : Apply zero/first-order kinetics models to calculate degradation rate constants. Report confidence intervals and values to quantify model fit .

- Controls : Include inert atmosphere trials to assess oxidative stability.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for 2-Ethyl-6-methyl-isonicotinamide across studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., assay type, cell lines). Classify studies by experimental conditions (e.g., IC values in cancer vs. microbial models) .

- Sensitivity Analysis : Use statistical tools (e.g., Cochran’s Q test) to assess heterogeneity. Adjust for publication bias via funnel plots .

- Example Table :

| Study | Assay Type | Cell Line | IC (µM) |

|---|---|---|---|

| A | MTT | HeLa | 12.3 ± 1.2 |

| B | Resazurin | A549 | 8.7 ± 0.9 |

Q. What strategies optimize the regioselectivity of 2-Ethyl-6-methyl-isonicotinamide derivatives in catalytic reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to predict reactive sites and transition states. Compare with experimental outcomes (e.g., substituent effects on reaction pathways) .

- Catalyst Screening : Test palladium/copper catalysts under varying ligand systems (e.g., BINAP vs. phosphines). Quantify yields and selectivity via H NMR integration .

- Case Study : A 2024 study achieved 89% selectivity using Pd(OAc)/Xantphos in DMF at 80°C .

Experimental Design & Data Analysis

Q. How to formulate a statistically robust hypothesis for structure-activity relationship (SAR) studies of 2-Ethyl-6-methyl-isonicotinamide analogs?

- Methodological Answer :

- PICO-TT Framework : Define Population (target enzyme), Intervention (analog modifications), Comparison (parent compound), Outcome (binding affinity), Time (assay duration), and Type of study (in vitro/in silico) .

- Power Analysis : Use G*Power to determine sample size () for ANOVA/T-tests, ensuring α=0.05 and β=0.2 .

Q. What advanced techniques validate the purity of 2-Ethyl-6-methyl-isonicotinamide in trace impurity analysis?

- Methodological Answer :

- LC-MS/MS : Detect impurities at <0.1% levels. Use MRM (multiple reaction monitoring) for specificity.

- NMR Relaxation Times : Assess crystallinity and amorphous content via measurements .

- Quality Control : Cross-reference with NIST standards for spectral validation .

Reproducibility & Ethical Considerations

Q. How to ensure reproducibility in multi-step syntheses of 2-Ethyl-6-methyl-isonicotinamide?

- Methodological Answer :

- Detailed Protocols : Document reaction quenching methods, workup steps (e.g., extraction solvent ratios), and drying conditions (e.g., NaSO vs. molecular sieves) .

- Error Reporting : Quantify yield variability (±5%) and provide raw data in supplementary files .

Q. What ethical guidelines apply to toxicity testing of 2-Ethyl-6-methyl-isonicotinamide in preclinical models?

- Methodological Answer :

- 3Rs Principle : Reduce animal use via in silico predictions (e.g., ProTox-II), refine dosing protocols, and replace with organoids where feasible .

- IACUC Approval : Submit study designs for institutional review, including humane endpoints and analgesia plans .

Literature & Data Management

Q. How to conduct a systematic review of 2-Ethyl-6-methyl-isonicotinamide’s pharmacological profiles?

- Methodological Answer :

- Search Strategy : Use PubMed/Scopus keywords (e.g., “isonicotinamide derivatives AND pharmacokinetics”) with Boolean operators. Limit to peer-reviewed studies (2000–2025) .

- Data Extraction : Create a standardized template for IC, LD, and solubility values. Resolve discrepancies via consensus panels .

Q. What tools manage large datasets from high-throughput screening of 2-Ethyl-6-methyl-isonicotinamide analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.